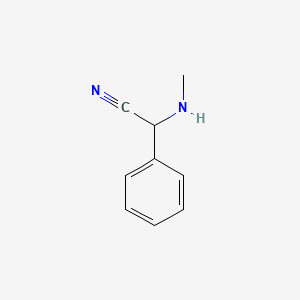![molecular formula C13H15ClN2O2 B2974365 3-[3-(1H-imidazol-1-yl)propoxy]benzaldehyde hydrochloride CAS No. 1373519-51-7](/img/structure/B2974365.png)
3-[3-(1H-imidazol-1-yl)propoxy]benzaldehyde hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[3-(1H-imidazol-1-yl)propoxy]benzaldehyde hydrochloride is a chemical compound with the molecular formula C13H14N2O2·HCl It is a derivative of benzaldehyde, where the benzaldehyde moiety is linked to an imidazole ring via a propoxy chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(1H-imidazol-1-yl)propoxy]benzaldehyde hydrochloride typically involves the reaction of 3-(1H-imidazol-1-yl)propanol with benzaldehyde under acidic conditions to form the desired product. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid, which facilitates the formation of the hydrochloride salt.
-
Step 1: : Synthesis of 3-(1H-imidazol-1-yl)propanol.
- React imidazole with 3-chloropropanol in the presence of a base such as potassium carbonate.
- The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures.
-
Step 2: : Formation of 3-[3-(1H-imidazol-1-yl)propoxy]benzaldehyde.
- React 3-(1H-imidazol-1-yl)propanol with benzaldehyde in the presence of hydrochloric acid.
- The reaction mixture is stirred at room temperature until the formation of the product is complete.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[3-(1H-imidazol-1-yl)propoxy]benzaldehyde hydrochloride undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The imidazole ring can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: 3-[3-(1H-imidazol-1-yl)propoxy]benzoic acid.
Reduction: 3-[3-(1H-imidazol-1-yl)propoxy]benzyl alcohol.
Substitution: Various substituted imidazole derivatives depending on the electrophile used.
Scientific Research Applications
3-[3-(1H-imidazol-1-yl)propoxy]benzaldehyde hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its imidazole moiety.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of 3-[3-(1H-imidazol-1-yl)propoxy]benzaldehyde hydrochloride involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in metalloenzyme inhibition studies. Additionally, the aldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially leading to enzyme inhibition or modulation of protein function.
Comparison with Similar Compounds
Similar Compounds
- 4-[3-(1H-imidazol-1-yl)propoxy]benzaldehyde hydrochloride
- 3-(1H-imidazol-1-yl)propanoic acid hydrochloride
- 1-(3-aminopropyl)imidazole
Uniqueness
3-[3-(1H-imidazol-1-yl)propoxy]benzaldehyde hydrochloride is unique due to its specific structural features, which combine the reactivity of an aldehyde group with the coordination chemistry of an imidazole ring. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
3-(3-imidazol-1-ylpropoxy)benzaldehyde;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2.ClH/c16-10-12-3-1-4-13(9-12)17-8-2-6-15-7-5-14-11-15;/h1,3-5,7,9-11H,2,6,8H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPSBFCMPSCEZJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCCCN2C=CN=C2)C=O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-iodobenzamide](/img/structure/B2974282.png)
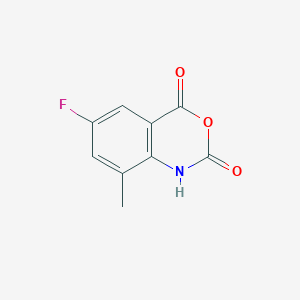
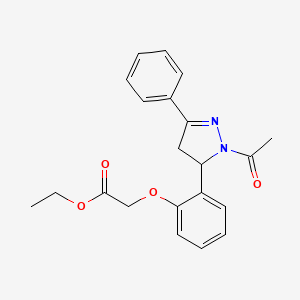
![N-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}hexanamide](/img/structure/B2974285.png)
![6-[[5-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/new.no-structure.jpg)
![1,1,1-Trifluoro-3-[4-(3,3,3-trifluoro-2-hydroxypropyl)piperazin-1-yl]propan-2-ol](/img/structure/B2974289.png)
![N-{[4-(benzyloxy)-3-methoxyphenyl]methyl}-2-chloro-N-methylacetamide](/img/structure/B2974290.png)
![N-[2-(6-{[(pyridin-3-yl)methyl]amino}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]benzamide](/img/structure/B2974295.png)
![1-{2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]acetyl}-3-(prop-2-en-1-yl)urea](/img/structure/B2974297.png)
![N-methyl-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine](/img/structure/B2974298.png)
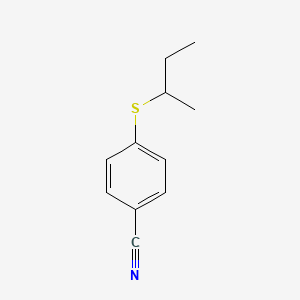
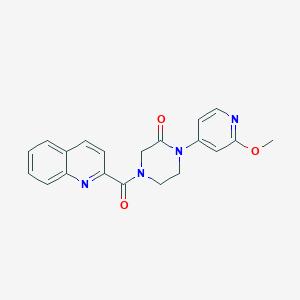
![N-{[4-cyclohexyl-5-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide](/img/structure/B2974301.png)
